3-Amino-4,6-dichloropicolinic acid

Herbicide Synthesis Synthetic Intermediate Regioselective Reduction

This 3-amino regioisomer is the only compound that delivers the nucleophilic handle required for efficient aminopyralid synthesis (Fischer esterification 90% yield). The 4-amino isomer cannot substitute without altering the synthetic pathway. Available in 98% purity with batch-specific CoA (NMR, HPLC, GC). Standard B2B global shipping.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01
CAS No. 1073182-87-2
Cat. No. B2355684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,6-dichloropicolinic acid
CAS1073182-87-2
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)C(=O)O)N)Cl
InChIInChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
InChIKeyOVJPREKPWUUJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4,6-dichloropicolinic acid (CAS 1073182-87-2): Structural Profile and Procurement-Relevant Context


3-Amino-4,6-dichloropicolinic acid (CAS 1073182-87-2) is a pyridine carboxylic acid derivative belonging to the picolinic acid class, with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It features a pyridine ring bearing a carboxylic acid group at the 2-position, an amino group at the 3-position, and chlorine atoms at the 4- and 6-positions . This compound is primarily recognized as a key synthetic intermediate in the production of aminopyralid (4-amino-3,6-dichloropicolinic acid), a commercially significant systemic herbicide used for broadleaf weed control in pastures and rangelands . The compound is available from multiple chemical suppliers at standard purities of ≥95% to 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC data .

Why Generic Picolinic Acid Substitution Fails: The Critical Role of 3-Amino-4,6-dichloropicolinic acid in Targeted Synthesis


Generic substitution among picolinic acid derivatives is not feasible due to the precise regiochemical requirements of downstream synthetic pathways and biological targets. 3-Amino-4,6-dichloropicolinic acid is a regioisomer of the commercial herbicide aminopyralid (4-amino-3,6-dichloropicolinic acid), and this positional difference fundamentally alters both synthetic utility and biological activity . The amino group at the 3-position (versus the 4-position in aminopyralid) provides a distinct nucleophilic handle for derivatization, enabling the synthesis of esters such as methyl 3-amino-4,6-dichloropicolinate and ethyl 3-amino-4,6-dichloropicolinate [1]. Furthermore, the compound serves as a documented precursor in the synthesis of aminopyralid itself via reduction pathways . Attempting to substitute a 4-amino isomer or a non-chlorinated analog would result in either synthetic failure or a divergent product profile, as the regiochemistry directly governs reactivity in subsequent coupling, esterification, and reduction steps. The quantitative evidence below demonstrates precisely where this compound provides measurable, verifiable differentiation relative to its closest structural analogs.

Quantitative Differentiation Evidence: 3-Amino-4,6-dichloropicolinic acid versus Closest Analogs


Regioisomeric Differentiation: 3-Amino-4,6-dichloropicolinic acid as the Direct Synthetic Precursor to Aminopyralid

3-Amino-4,6-dichloropicolinic acid serves as a direct precursor to aminopyralid (4-amino-3,6-dichloropicolinic acid) via regioselective reduction pathways. This synthetic relationship is documented in commercial technical datasheets . Unlike aminopyralid, which is the final herbicidal active ingredient with documented field application rates of 53–120 g ae/ha [1], 3-amino-4,6-dichloropicolinic acid is the upstream intermediate required for its manufacture. The electrolytic synthesis of this compound involves a two-step reduction process starting from 3,4,5,6-tetrachloropicolinic acid or its salts, as detailed in patent CN101235512A .

Herbicide Synthesis Synthetic Intermediate Regioselective Reduction

Ester Derivatization Capability: Methyl Ester Synthesis as a Differentiated Building Block

3-Amino-4,6-dichloropicolinic acid can be converted to methyl 3-amino-4,6-dichloropicolinate (CAS 1379329-39-1) via Fischer esterification using methanol with sulfuric acid (2 mol%) at reflux, yielding 90% product after 10 hours . This methyl ester derivative is a valuable building block for constructing complex molecules, particularly herbicides and plant growth regulators, with the dichloropicolinate core contributing to bioactivity in herbicidal formulations . The ester form is also documented as an upstream raw material for the synthesis of the free acid 3-amino-4,6-dichloropicolinic acid [1].

Agrochemical Synthesis Esterification Building Block

Picolinic Acid Class Potency Benchmarking: Herbicidal Activity Context from Novel Derivatives

While direct herbicidal activity data for 3-amino-4,6-dichloropicolinic acid itself is not publicly available, the picolinic acid class to which it belongs includes compounds with quantifiable potency benchmarks. Novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated IC50 values for Arabidopsis thaliana root growth inhibition that are up to 45 times lower than the commercial herbicide halauxifen-methyl [1]. Additionally, compound V-8 from this series exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 g ha⁻¹ [1]. The free acid 3-amino-4,6-dichloropicolinic acid serves as a core structural template from which such potent derivatives can be synthesized.

Herbicidal Activity Structure-Activity Relationship Synthetic Auxin

Supply Chain and Analytical Specification Differentiation

3-Amino-4,6-dichloropicolinic acid is available from multiple established chemical suppliers with specified purity ranges. Bidepharm offers the compound at 95% purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . ChemScene supplies the compound at 98% purity with storage conditions of sealed, dry, 2–8°C . Fluorochem offers the compound at 95% purity with GHS hazard classification (H315, H319, H335) and comprehensive SDS documentation . Aladdin provides the compound at ≥97% purity with transparent pricing (¥67.90–325.90 depending on quantity) .

Chemical Procurement Quality Control Analytical Specifications

Optimal Application Scenarios for 3-Amino-4,6-dichloropicolinic acid (CAS 1073182-87-2)


Synthesis of Aminopyralid Herbicide Active Ingredient

3-Amino-4,6-dichloropicolinic acid is utilized as a direct precursor in the synthesis of aminopyralid (4-amino-3,6-dichloropicolinic acid), a systemic herbicide effective against invasive broadleaf species such as Prosopis juliflora (honey mesquite) . The reduction of 3-amino-4,6-dichloropicolinic acid or the reduction of 4-amino-3,5,6-trichloropicolinic acid represents documented synthetic routes to aminopyralid . This application is supported by the compound's role as an upstream intermediate in the herbicide manufacturing supply chain.

Synthesis of Methyl and Ethyl Ester Derivatives for Agrochemical Development

The free carboxylic acid functionality enables esterification to methyl 3-amino-4,6-dichloropicolinate (CAS 1379329-39-1) and ethyl 3-amino-4,6-dichloropicolinate (CAS 2007908-60-1) . These ester derivatives serve as valuable building blocks for constructing complex molecules in herbicide and plant growth regulator research, with the dichloropicolinate core contributing to bioactivity in herbicidal formulations . Fischer esterification using methanol with sulfuric acid (2 mol%) at reflux provides a quantitative benchmark of 90% yield after 10 hours .

Scaffold for Novel Picolinic Acid Herbicide Discovery

3-Amino-4,6-dichloropicolinic acid represents the core picolinic acid scaffold from which novel synthetic auxin herbicides can be developed. Structure-activity relationship studies on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated IC50 values 45-fold lower than commercial halauxifen-methyl and superior post-emergence activity compared to picloram at 300 g ha⁻¹ . This establishes the picolinic acid scaffold as a validated template for discovering next-generation herbicides with enhanced potency and crop safety profiles.

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